molecular formula C13H7ClF2N2 B13249605 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole

2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole

Cat. No.: B13249605
M. Wt: 264.66 g/mol
InChI Key: DEMJAZFUFHTDSC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is a heterocyclic aromatic compound that contains a benzodiazole ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenylamine with 4,7-difluorobenzene-1,2-diamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1H-1,3-benzodiazole: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.

    4,7-Difluoro-1H-1,3-benzodiazole: Lacks the 2-chlorophenyl group, which may influence its properties and applications.

Uniqueness

2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine substituents on the benzodiazole ring. This combination of substituents can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H7ClF2N2

Molecular Weight

264.66 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,7-difluoro-1H-benzimidazole

InChI

InChI=1S/C13H7ClF2N2/c14-8-4-2-1-3-7(8)13-17-11-9(15)5-6-10(16)12(11)18-13/h1-6H,(H,17,18)

InChI Key

DEMJAZFUFHTDSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3N2)F)F)Cl

Origin of Product

United States

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